1-(3-Tert-butylphenyl)piperazine

説明

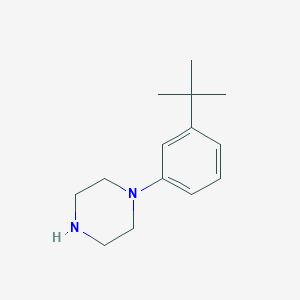

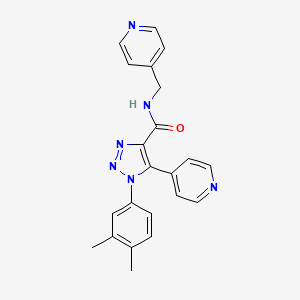

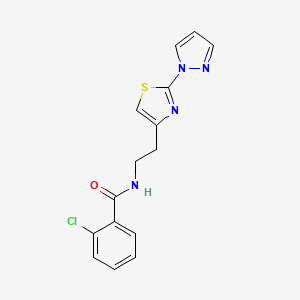

“1-(3-Tert-butylphenyl)piperazine” is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.344. It is used for research and development purposes .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN3 in the presence of H2O and Ag2CO3 as an efficient catalyst .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR . The InChIKey for this compound is AOQXUYWSRNMQPG-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the recent methods for the synthesis of piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

科学的研究の応用

Synthesis and Characterization

1-(3-Tert-butylphenyl)piperazine derivatives are a focus of chemical synthesis and characterization, demonstrating a wide range of structural and functional versatility. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been synthesized and characterized, revealing intricate crystal structures and weak intermolecular interactions, contributing to its three-dimensional architecture (Sanjeevarayappa et al., 2015). Other research efforts include the synthesis and analysis of derivatives like tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, showcasing novel chemistry and pharmacologically relevant substructures (Gumireddy et al., 2021).

Biological Evaluation and Pharmaceutical Potential

Some this compound derivatives have been evaluated for their biological activities, although results vary. For instance, certain derivatives have demonstrated moderate anthelmintic and poor antibacterial activities, while others have been investigated for their inhibitory activities against enzymes related to Alzheimer’s disease, offering insights into their therapeutic potential https://consensus.app/papers/evaluation-activity-some-25disubstituted-benzoxazole-celik/ed2633b25d2254268e63af1e00407c5f/?utm_source=chatgpt" target="_blank">(Sanjeevarayappa et al., 2015; Celik et al., 2020)

Structural Studies and Crystallography

Structural studies and crystallography have been pivotal in understanding the properties of this compound derivatives. Advanced techniques like X-ray diffraction and DFT calculations have been employed to elucidate the structures, revealing key features like molecular conformations, intermolecular interactions, and crystal packing. These studies provide foundational knowledge that aids in the rational design and development of these compounds for various applications https://consensus.app/papers/sythesis-crystal-xray-analysis-calculations-rtbutyl-yang/60387b1630e750b29b53c947dd84eba0/?utm_source=chatgpt" target="_blank">(Kumara et al., 2017; Yang et al., 2021)

作用機序

Target of Action

1-(3-Tert-butylphenyl)piperazine is a derivative of piperazine, a class of organic compounds that have been found to have significant pharmacological properties . The primary targets of piperazine derivatives are often GABA receptors . .

Mode of Action

Piperazine compounds, in general, are known to act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm

Biochemical Pathways

Piperazine derivatives are known to have wide-ranging biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs affect various biochemical pathways, but without specific information, it is difficult to determine the exact pathways affected by this compound.

Pharmacokinetics

Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation

Result of Action

A study has shown that a piperazine derivative was identified as toxic to non-small cell lung cancer

Action Environment

Piperazine is known to readily absorb water and carbon dioxide from the air

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl 1-piperazinecarboxylate, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

将来の方向性

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core . This suggests that “1-(3-Tert-butylphenyl)piperazine” and similar compounds could have potential applications in drug discovery and medicinal chemistry in the future .

生化学分析

Biochemical Properties

Piperazine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the piperazine derivative .

Cellular Effects

Some piperazine derivatives have been shown to have significant effects on cellular processes . For example, certain piperazine compounds have been found to induce apoptosis in cancer cells

Molecular Mechanism

Piperazine compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-(3-Tert-butylphenyl)piperazine at different dosages in animal models have not been reported in the literature. The dosage effects of a compound can provide valuable information about its efficacy and safety profile .

Metabolic Pathways

Piperazine compounds can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of a compound can be influenced by various factors, including its chemical properties and the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of a compound can influence its activity or function, and can be directed by specific targeting signals or post-translational modifications .

特性

IUPAC Name |

1-(3-tert-butylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-14(2,3)12-5-4-6-13(11-12)16-9-7-15-8-10-16/h4-6,11,15H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQXUYWSRNMQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972742 | |

| Record name | 1-(3-tert-Butylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57245-84-8 | |

| Record name | 1-(3-tert-Butylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide](/img/no-structure.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2639001.png)

![2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2639005.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide](/img/structure/B2639008.png)

![2,3,5,6-tetramethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2639013.png)

![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide](/img/structure/B2639014.png)